molecular formula C22H17F2N3O3S B2653964 N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252918-38-9

N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2653964
CAS RN: 1252918-38-9
M. Wt: 441.45
InChI Key: UXNFIBFDPRYYSG-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S and its molecular weight is 441.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Herbicidal Activity

The synthesis and evaluation of compounds similar to N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide have been studied for their potential applications in herbicidal activity. Specifically, a series of novel compounds were designed and synthesized, with their chemical structures confirmed through various spectroscopic methods. These compounds exhibited significant herbicidal activities against various dicotyledonous weeds, highlighting their potential as effective herbicides (Daoxin Wu et al., 2011).

Antitumor Activities

Another research focus involves the synthesis and evaluation of antitumor activities of compounds bearing structural similarities to N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide. These studies include the development of compounds with potential selective antitumor activities, contributing to the search for more effective cancer treatments (Xiong Jing, 2011).

Neuroinflammation Imaging

The application of similar compounds for imaging neuroinflammatory processes using positron emission tomography (PET) has also been explored. Specifically, novel pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research provides valuable insights into the development of in vivo PET radiotracers for neuroinflammation imaging (Annelaure Damont et al., 2015).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, which share a structural framework with N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, have been investigated. These derivatives exhibit significant antibacterial potency against various bacterial strains, suggesting their potential as antimicrobial agents (Nagaraju Kerru et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3S/c23-16-5-1-14(2-6-16)11-25-19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-15-3-7-17(24)8-4-15/h1-10,18,20H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQGNHDCIUPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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